1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene
Overview
Description
1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene is a versatile organic compound with the molecular formula C15H11NO3. It is characterized by a benzene ring substituted with a methoxy group (-OCH3) and an ethynyl group (-C≡CH) attached to a 4-nitrophenyl group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-methoxy-4-iodobenzene with 4-nitrophenylacetylene in the presence of a palladium catalyst. The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nitrobenzene derivatives.
Reduction: Reduction reactions typically yield aniline derivatives.
Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. In biology, it is used as a fluorescent probe for imaging and tracking cellular processes. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene exerts its effects depends on its specific application. In biological imaging, the compound's fluorescence properties allow it to bind to specific cellular targets, enabling researchers to visualize cellular processes in real-time. In drug discovery, its reactivity with various biological targets can lead to the formation of new therapeutic compounds. The molecular pathways involved typically include interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene is similar to other nitro-substituted benzene derivatives, such as 4-nitroanisole and 1-methoxy-4-nitrobenzene. its unique ethynyl group provides additional reactivity and versatility, making it distinct from these compounds. The presence of the ethynyl group allows for the formation of conjugated systems and complex molecular structures, which are not possible with simpler nitro-substituted benzene derivatives.
List of Similar Compounds
4-Nitroanisole
1-Methoxy-4-nitrobenzene
4-Methoxynitrobenzene
4-Nitrophenyl methyl ether
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethynyl]-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h4-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYTUPDIYOCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348663 | |
Record name | 1-Methoxy-4-[(4-nitrophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39082-40-1 | |
Record name | 1-Methoxy-4-[(4-nitrophenyl)ethynyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.